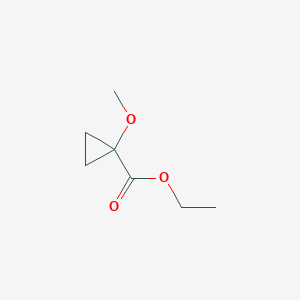

Ethyl 1-methoxycyclopropane-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-methoxycyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-3-10-6(8)7(9-2)4-5-7/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMKCUNFLLWYDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80475934 | |

| Record name | Ethyl 1-methoxycyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

426828-30-0 | |

| Record name | Ethyl 1-methoxycyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Organic Synthesis

Ethyl 1-methoxycyclopropane-1-carboxylate serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in:

- Pharmaceutical Chemistry : The compound is employed in the synthesis of bioactive molecules, including potential drug candidates. Its reactivity allows for the introduction of diverse functional groups through various chemical transformations .

- Material Science : It can also be utilized in the development of new materials, including polymers and coatings, due to its ability to undergo polymerization reactions.

Insecticides and Acaricides

Research has demonstrated that derivatives of cyclopropanecarboxylates exhibit significant insecticidal and acaricidal properties. This compound has shown effectiveness against various pests, making it a candidate for agricultural applications:

- Pest Control : Studies indicate that compounds derived from this structure can effectively target pests such as the rice leaf beetle and various mosquito species .

Data Tables

| Application Area | Description | Examples |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Pharmaceuticals, agrochemicals |

| Insecticides | Effective against agricultural pests | Rice leaf beetle, mosquitoes |

| Material Science | Potential use in developing new materials | Polymers, coatings |

Case Study 1: Pharmaceutical Applications

A study published in MDPI highlighted the synthesis of O-acetylserine sulfhydrylase inhibitors using cyclopropane derivatives, including this compound as a key intermediate. The research demonstrated that these inhibitors could enhance the efficacy of existing antibiotics against resistant pathogens .

Case Study 2: Agricultural Efficacy

In another study focusing on agricultural applications, emulsifiable concentrates containing this compound were tested for their insecticidal activity against rice pests. The results indicated a high level of effectiveness with minimal environmental impact, showcasing its potential as a sustainable pest control agent .

Mechanism of Action

The mechanism by which ethyl 1-methoxycyclopropane-1-carboxylate exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes and other biomolecules, influencing their activity and function. The molecular targets and pathways involved can vary widely, depending on the context of the research.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of Ethyl 1-methoxycyclopropane-1-carboxylate and its analogs:

Electronic and Steric Effects

- Methoxy (-OCH₃) vs. Methyl (-CH₃): The methoxy group in this compound is electron-withdrawing due to resonance effects, increasing the compound’s polarity compared to the electron-donating methyl group in Ethyl 1-methylcyclopropane-1-carboxylate. This difference impacts solubility and reactivity in nucleophilic substitutions .

- Acetyl (-COCH₃) vs. Cyano (-CN): Both groups are electron-withdrawing, but the acetyl moiety (Ethyl 1-acetylcyclopropane-1-carboxylate) introduces a ketone functionality, enabling reactions like condensations, whereas the cyano group (Ethyl 1-cyanocyclopropane-1-carboxylate) offers pathways for nitrile-to-amide or carboxylic acid transformations .

Biological Activity

Ethyl 1-methoxycyclopropane-1-carboxylate (EMC) is a compound that has garnered attention for its potential biological activities, particularly in the context of plant biology and enzyme inhibition. This article explores the biological activity of EMC, including its mechanisms of action, applications in agriculture, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group and a cyclopropane ring, which contribute to its unique chemical properties. The molecular formula is , and it can be represented as follows:

Inhibition of Ethylene Biosynthesis

One of the primary biological activities attributed to EMC is its role as an inhibitor of ethylene biosynthesis in plants. Ethylene is a crucial plant hormone involved in various physiological processes, including fruit ripening and senescence. EMC acts by inhibiting the activity of 1-aminocyclopropane-1-carboxylic acid oxidase (ACO), an enzyme that catalyzes the conversion of ACC to ethylene. This inhibition can delay ripening and extend the shelf life of fruits and vegetables .

Research Findings

Recent studies have demonstrated that EMC and its derivatives can effectively regulate ethylene production. For instance, molecular docking studies have shown that EMC analogs exhibit favorable binding affinities to ACO enzymes, suggesting their potential as effective inhibitors .

| Compound | ΔG (kcal/mol) | Kb (M−1) |

|---|---|---|

| EMC | -6.5 | 5.9385×10^4 |

| ACC | -6.4 | 4.94×10^4 |

| CDA | -6.2 | 3.53×10^4 |

This table summarizes the binding energies and constants for various compounds related to EMC, indicating strong interactions with target enzymes.

Applications in Agriculture

The ability of EMC to inhibit ethylene biosynthesis has significant implications for agricultural practices:

- Fruit Preservation : By delaying ripening processes, EMC can help maintain fruit quality during storage and transportation.

- Post-Harvest Treatments : Application of EMC can be used in post-harvest treatments to reduce spoilage and enhance marketability.

Effect on Climacteric Fruits

A meta-analysis involving climacteric fruits treated with ethylene inhibitors like EMC showed a marked reduction in ripening indicators such as respiration rates and ethylene production. For instance, treatment with similar compounds resulted in an 89% reduction in internal ethylene concentrations across various fruit species .

Field Trials

Field trials conducted on crops treated with EMC demonstrated improved resistance to pests and diseases due to enhanced stress tolerance mechanisms triggered by reduced ethylene levels. These trials highlighted EMC's potential as a natural pesticide alternative .

Preparation Methods

Reaction with Diazomethane and Ethyl Acrylate

Diazomethane (CH₂N₂) reacts with α,β-unsaturated esters like ethyl acrylate to form cyclopropane rings via [2+1] cycloaddition. For ethyl 1-methoxycyclopropane-1-carboxylate, this method requires subsequent methoxylation. However, diazomethane’s explosivity limits its industrial applicability.

Mechanistic Details :

-

The ester’s electron-withdrawing group activates the double bond for cycloaddition.

-

Copper catalysts (e.g., Cu(acac)₂) improve regioselectivity but complicate purification.

Functionalization of Preformed Cyclopropanes

Hydroxylation Followed by Methylation

A patent by CN110862311A describes synthesizing 1-hydroxycyclopropanecarboxylates, which are subsequently methylated. For example:

-

Ethyl 1-hydroxycyclopropane-1-carboxylate is synthesized via nitrite-mediated hydroxylation of ethyl 1-aminocyclopropane-1-carboxylate.

-

Methylation with methyl iodide and K₂CO₃ in DMF introduces the methoxy group, yielding the target compound in 70–75% overall yield.

Advantages :

Enzymatic Resolution

Chiral variants of this compound are accessible via lipase-catalyzed kinetic resolution. Porcine pancreatic lipase (PPL) selectively hydrolyzes one enantiomer of a racemic cyclopropane diester, leaving the desired (1R,2S)-enantiomer intact.

Industrial-Scale Considerations

Cost-Benefit Analysis of Routes

Environmental Impact

-

Trihalide methods face regulatory scrutiny due to brominated byproducts.

-

Enzymatic routes offer greener profiles but suffer from slower reaction rates.

Emerging Methodologies

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 1-methoxycyclopropane-1-carboxylate, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves cyclopropanation of a precursor (e.g., vinyl ethers or esters) using transition-metal catalysts or carbene-transfer reagents. For example, a modified Simmons-Smith reaction or rhodium-catalyzed cyclopropanation can be employed. Key steps include:

- Precursor activation : Use of ethyl diazoacetate derivatives to generate carbene intermediates.

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane or ethyl acetate) to stabilize reactive intermediates .

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.

- Workup : Purification via column chromatography or recrystallization, as described in Reference Example 87 (ethyl acetate extraction and reduced-pressure concentration) .

Q. How can researchers ensure purity and characterize this compound post-synthesis?

- Methodology :

- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients for isolation.

- Spectroscopic validation :

- ¹H-NMR : Compare δ values to known analogs (e.g., methyl 1-(methylamino)cyclobutanecarboxylate in DMSO-d₆ shows characteristic methoxy singlet at δ 3.82 and cyclopropane proton splitting at δ 2.56–2.31) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]⁺ or [M+Na]⁺) against calculated masses.

- Purity checks : HPLC with UV detection (λ = 210–254 nm) and ≥95% area under the curve .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods for synthesis and purification steps due to potential volatility.

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.

- Emergency procedures : For inhalation, move to fresh air; for ingestion, rinse mouth with water (do not induce vomiting) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) for this compound derivatives be resolved?

- Methodology :

- Variable-temperature NMR : Resolve dynamic effects (e.g., ring puckering in cyclopropane derivatives) by acquiring spectra at 25°C vs. −40°C .

- Computational modeling : Compare experimental δ values with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software).

- Isotopic labeling : Synthesize deuterated analogs to assign proton environments unambiguously .

Q. What role does cyclopropane ring strain play in the reactivity of this compound during nucleophilic substitution?

- Methodology :

- Kinetic studies : Monitor reaction rates under varying conditions (e.g., polar vs. nonpolar solvents) to assess strain-induced bond polarization.

- X-ray crystallography : Resolve bond angles/distortions in the cyclopropane ring to correlate strain with reactivity.

- Theoretical analysis : Calculate HOMO/LUMO energies to predict susceptibility to nucleophilic attack .

Q. How can mechanistic studies differentiate between radical vs. ionic pathways in this compound reactions?

- Methodology :

- Radical traps : Add TEMPO or BHT to quench radical intermediates; monitor reaction progress via GC-MS.

- Isotope effects : Compare kH/kD ratios in protonated vs. deuterated substrates.

- ESR spectroscopy : Detect paramagnetic species in reactions conducted under inert atmospheres .

Q. What computational tools are effective for predicting the stability and degradation pathways of this compound?

- Methodology :

- Molecular dynamics (MD) simulations : Model thermal decomposition pathways using software like GROMACS.

- QSPR models : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with hydrolytic stability.

- NIST databases : Validate spectral predictions against experimental IR and mass spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.